BS-181

Content Navigation

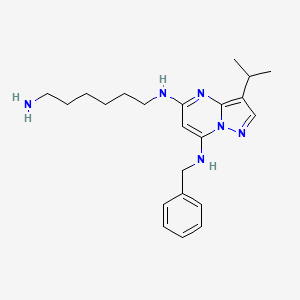

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Leukemia Research

Specific Scientific Field: This application falls under the field of Oncology, specifically the study of Leukemia .

Summary of the Application: BS-181 has been used in research to study its effects on human T-cell acute lymphoblastic leukemia (T-ALL), an aggressive neoplasm . The compound has been found to have anti-tumor activity, mainly caused by the induction of extrinsic apoptosis through cell-surface TRAIL/DR5 levels in human T-ALL Jurkat T cells .

Methods of Application: In the study, malignant cells (Jurkat A3, U937, and HeLa) and normal human peripheral T cells were treated with BS-181 .

Results or Outcomes: The study found that the combination with rTRAIL may facilitate BS-181 anti-tumor activity against T-ALL cells while minimizing associated side effects, therefore potentially being applicable to clinical human T-ALL treatment .

Application in Gastric Cancer Research

Specific Scientific Field: This application is in the field of Oncology, specifically the study of Gastric Cancer .

Summary of the Application: BS-181 has been used in research to study its effects on gastric cancer (GC) cells. The compound has been found to significantly reduce the activity of CDK7 with downregulation of cyclin D1 and XIAP in GC cells .

Methods of Application: In the study, human GC cells (BGC823) were cultured with or without BS-181 at different concentrations for 24–72 hours .

Results or Outcomes: Treatment with BS-181 induced cell cycle arrest and apoptosis. The expression of Bax and caspase-3 was significantly increased, while Bcl-2 expression was decreased in cells treated with BS-181 . The inhibition of CDK7 with BS-181 resulted in reduced rates of proliferation, migration, and invasion of gastric cells .

Application in Breast Cancer Research

Specific Scientific Field: This application is in the field of Oncology, specifically the study of Breast Cancer .

Summary of the Application: BS-181 has been used in research to study its effects on breast cancer cells. The compound has been found to significantly reduce the activity of CDK7 with downregulation of cyclin D1 and XIAP in breast cancer cells .

Methods of Application: In the study, human breast cancer cells were cultured with or without BS-181 at different concentrations for 24–72 hours .

Results or Outcomes: Treatment with BS-181 induced cell cycle arrest and apoptosis. The expression of Bax and caspase-3 was significantly increased, while Bcl-2 expression was decreased in cells treated with BS-181 . The inhibition of CDK7 with BS-181 resulted in reduced rates of proliferation, migration, and invasion of breast cancer cells .

Application in Lung Cancer Research

Specific Scientific Field: This application is in the field of Oncology, specifically the study of Lung Cancer .

Summary of the Application: BS-181 has been used in research to study its effects on lung cancer cells. The compound has been found to significantly reduce the activity of CDK7 with downregulation of cyclin D1 and XIAP in lung cancer cells .

Methods of Application: In the study, human lung cancer cells were cultured with or without BS-181 at different concentrations for 24–72 hours .

Results or Outcomes: Treatment with BS-181 induced cell cycle arrest and apoptosis. The expression of Bax and caspase-3 was significantly increased, while Bcl-2 expression was decreased in cells treated with BS-181 . The inhibition of CDK7 with BS-181 resulted in reduced rates of proliferation, migration, and invasion of lung cancer cells .

Application in Pancreatic Cancer Research

Specific Scientific Field: This application is in the field of Oncology, specifically the study of Pancreatic Cancer .

Summary of the Application: BS-181 has been used in research to study its effects on pancreatic cancer cells. The compound has been found to significantly reduce the activity of CDK7 with downregulation of cyclin D1 and XIAP in pancreatic cancer cells .

Methods of Application: In the study, human pancreatic cancer cells were cultured with or without BS-181 at different concentrations for 24–72 hours .

Results or Outcomes: Treatment with BS-181 induced cell cycle arrest and apoptosis. The expression of Bax and caspase-3 was significantly increased, while Bcl-2 expression was decreased in cells treated with BS-181 . The inhibition of CDK7 with BS-181 resulted in reduced rates of proliferation, migration, and invasion of pancreatic cancer cells .

Application in Prostate Cancer Research

Specific Scientific Field: This application is in the field of Oncology, specifically the study of Prostate Cancer .

Summary of the Application: BS-181 has been used in research to study its effects on prostate cancer cells. The compound has been found to significantly reduce the activity of CDK7 with downregulation of cyclin D1 and XIAP in prostate cancer cells .

Methods of Application: In the study, human prostate cancer cells were cultured with or without BS-181 at different concentrations for 24–72 hours .

Results or Outcomes: Treatment with BS-181 induced cell cycle arrest and apoptosis. The expression of Bax and caspase-3 was significantly increased, while Bcl-2 expression was decreased in cells treated with BS-181 . The inhibition of CDK7 with BS-181 resulted in reduced rates of proliferation, migration, and invasion of prostate cancer cells .

BS-181 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key enzyme involved in the regulation of the cell cycle and transcriptional control. Its chemical structure features a unique arrangement that contributes to its specificity and potency against CDK7, with an IC50 value of approximately 21 nM, indicating strong inhibitory activity. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to induce cell cycle arrest and promote apoptosis in cancer cells .

BS-181 primarily functions by inhibiting the phosphorylation of CDK7 substrates, which are crucial for cell cycle progression and transcriptional regulation. The inhibition of CDK7 leads to the downregulation of various proteins involved in cell proliferation, such as cyclin D1 and X-linked inhibitor of apoptosis protein (XIAP) . This mechanism results in significant alterations in cellular signaling pathways, ultimately leading to reduced viability of cancer cells and induction of apoptotic pathways.

The biological activity of BS-181 has been extensively studied, revealing its effectiveness in suppressing cell proliferation across various cancer cell lines. In preclinical studies, treatment with BS-181 resulted in significant reductions in tumor growth in human xenograft models. The compound has shown promise not only in inhibiting tumor growth but also in enhancing the sensitivity of cancer cells to other therapeutic agents . Its selectivity for CDK7 over other cyclin-dependent kinases further highlights its potential as a targeted therapeutic option.

The synthesis of BS-181 involves several key steps that focus on creating its unique chemical structure. While specific synthetic pathways are proprietary, general methods typically include:

- Formation of key intermediates: Utilizing known reactions to create the foundational elements of the compound.

- Coupling reactions: Employing coupling strategies to assemble the final molecular structure.

- Purification: Using techniques such as recrystallization or chromatography to isolate the pure compound.

These methods ensure high yield and purity, essential for subsequent biological testing and application .

BS-181 is primarily researched for its applications in cancer therapy due to its potent inhibitory effects on CDK7. Its applications include:

- Cancer treatment: Targeting various malignancies by disrupting cell cycle progression.

- Combination therapies: Enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms.

- Research tool: Serving as a model compound for studying CDK7-related pathways and developing further inhibitors .

Interaction studies involving BS-181 have focused on its effects on various signaling pathways and cellular processes. Notably, BS-181 has been shown to interact with:

- Cyclin D1: Leading to downregulation and subsequent cell cycle arrest.

- X-linked inhibitor of apoptosis protein: Inducing apoptosis through modulation of this anti-apoptotic factor.

These interactions underscore BS-181's role as a significant player in cancer biology, offering insights into potential combination therapies .

Several compounds exhibit similar mechanisms or target CDK7, but BS-181 stands out due to its selectivity and potency. Here are some comparable compounds:

| Compound Name | Selectivity for CDK7 | IC50 Value | Unique Features |

|---|---|---|---|

| BS-181 | High (>40-fold) | 21 nM | Selective for CDK7 over other CDKs |

| THZ1 | Moderate | 15 nM | Also inhibits CDK12 |

| CYC065 | Moderate | 30 nM | Dual inhibition of CDK2 and CDK7 |

| SNS-032 | Low | 100 nM | Broad-spectrum kinase inhibitor |

BS-181's unique selectivity profile makes it particularly valuable in research and therapeutic contexts, minimizing off-target effects that can complicate treatment regimens .

XLogP3

Wikipedia

Dates

[2]. Lü XC, Montelius-Alatalo K, Helou K, Klinga-Levan K, Islam Q, Levan G, R?hme D. SourceDepartment of Genetics, Lundberg Laboratory, G?teborg University, Sweden.Isolation of DNA markers for the rat Sai 1 gene for suppression of anchorage independence by using representational difference analysis.Somat Cell Mol Genet. 1997 Jan;23(1):63-74.

[3]. Islam MQ, Szpirer J, Szpirer C, Islam K, Dasnoy JF, Levan G.A gene for the suppression of anchorage independence is located in rat chromosome 5 bands q22-23, and the rat alpha-interferon locus maps at the same region.J Cell Sci. 1989 Feb;92 ( Pt 2):147-62.